1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The compound 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to the compound’s therapeutic effects.
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed into the systemic circulation, reaching maximum concentration within a short time following administration
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents the formation of amyloid beta (Aβ), a key feature of AD pathophysiology . It also reduces the levels of phosphorylated tau, another hallmark of the disease .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in the development of disease-modifying therapies . The nature of these interactions involves the inhibition of enzyme activity, which can lead to downstream effects on biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it has been observed to reduce amyloid beta (Aβ) formation and tau phosphorylation, which are key features in the pathophysiology of Alzheimer’s Disease . This modulation occurs through the downregulation of APP and BACE levels and the inhibition of the GSK3β pathway.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an inhibitor of β-secretase and GSK3β, leading to a decrease in amyloid beta production and tau phosphorylation . These interactions are crucial for its potential therapeutic effects in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, and its degradation products have minimal impact on its overall efficacy . Long-term studies indicate that the compound maintains its inhibitory effects on enzyme activity and cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity without causing significant adverse effects. At higher doses, there may be toxic effects, including potential impacts on liver and kidney function . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization within these tissues is crucial for its therapeutic effects.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of the compound is essential for its ability to modulate cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3).
Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the methoxybenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVCZGZVFJWZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594453 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4916-13-6 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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